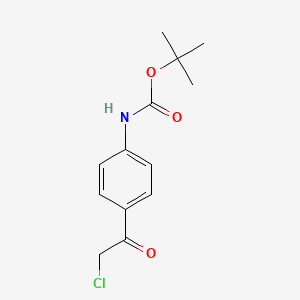

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUGFBYCRGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

Abstract

This guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and materials science. The primary synthetic route discussed is the Friedel-Crafts acylation of N-Boc-aniline. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a bifunctional molecule of significant value in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, while the α-chloroacetyl moiety provides a reactive electrophilic site. This structural arrangement makes it an ideal building block for introducing a protected aniline core that contains a versatile chemical handle. The chloroacetyl group is readily susceptible to nucleophilic substitution, allowing for the covalent linkage of this fragment to a wide array of molecular scaffolds.[1] This property is extensively leveraged in the development of targeted therapeutics, particularly kinase inhibitors, where the chloroacetyl group can act as a warhead to form a covalent bond with a cysteine residue in the target protein's active site.

The synthesis of this intermediate is primarily achieved through a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[2][3] This method is reliable, scalable, and utilizes readily available starting materials, making it the preferred route in both academic and industrial settings.

The Synthetic Pathway: Friedel-Crafts Acylation

The core of this synthesis involves the reaction of N-Boc-aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The N-Boc-amino group is an activating, ortho-, para-director. Due to steric hindrance from the bulky Boc group, the acylation reaction is highly regioselective, predominantly occurring at the para-position of the aromatic ring.

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism for electrophilic aromatic substitution.[4]

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.

-

Electrophilic Attack: The electron-rich aromatic ring of N-Boc-aniline attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring through resonance.

-

Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts the proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, and regenerating the Lewis acid catalyst (though it remains complexed to the product).

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation of activated anilides.[2][5]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| tert-Butyl (4-aminophenyl)carbamate | 208.26 | 10.0 g | 48.0 mmol | 1.0 |

| Chloroacetyl chloride | 112.94 | 5.2 mL | 64.8 mmol | 1.35 |

| Aluminum chloride (anhydrous) | 133.34 | 14.4 g | 108.0 mmol | 2.25 |

| Dichloromethane (DCM, anhydrous) | - | 200 mL | - | - |

| Hydrochloric acid (1 M aq.) | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-Butyl (4-aminophenyl)carbamate (10.0 g, 48.0 mmol) and 200 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the resulting solution to 0 °C in an ice-water bath. Slowly add anhydrous aluminum chloride (14.4 g, 108.0 mmol) in portions over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C. A thick slurry will form.

-

Acylating Agent Addition: Add chloroacetyl chloride (5.2 mL, 64.8 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding 100 mL of 1 M HCl. This will decompose the aluminum complexes and should be done in a well-ventilated fume hood as HCl gas may evolve.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an off-white solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Scientific Rationale and Process Optimization

-

Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required. The first equivalent coordinates with the carbonyl oxygen of the Boc group, and the second coordinates with the carbonyl of the chloroacetyl chloride to generate the acylium ion.[2] The excess helps drive the reaction to completion.

-

Anhydrous Conditions: Aluminum chloride reacts exothermically and violently with water. All glassware must be flame- or oven-dried, and anhydrous solvents are essential to prevent deactivation of the catalyst and ensure high yields.[6]

-

Temperature Control: The initial addition of AlCl₃ and chloroacetyl chloride is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions, such as polysubstitution or degradation of the starting material.[7]

-

Quenching Procedure: The quenching step must be performed slowly and at low temperatures. The hydrolysis of the aluminum complexes is highly exothermic and can cause the low-boiling DCM to boil vigorously if not controlled.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis Technique | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~6.8 (br s, 1H, NH), 4.6 (s, 2H, CH₂Cl), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O, ketone), ~152 (C=O, carbamate), ~143, ~131, ~129, ~118 (Ar-C), ~81 (quaternary C), ~45 (CH₂Cl), ~28 (CH₃) |

| Mass Spec (ESI+) | m/z: 286.1 [M+H]⁺, 308.1 [M+Na]⁺ |

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis. The following hazards are of primary concern:

-

Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. Causes severe skin and eye burns. Reacts with water to produce HCl gas. Must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[8]

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Inhalation of dust can cause respiratory irritation. Handle in a fume hood and avoid contact with moisture.[6]

-

Dichloromethane (DCM): A volatile solvent with potential health risks. Handle in a well-ventilated area or fume hood.[9]

-

General Precautions: Always wear appropriate PPE. Ensure that an eyewash station and safety shower are readily accessible.[9] The quenching process, in particular, should be performed with caution behind a safety shield.

Conclusion

The Friedel-Crafts acylation of N-Boc-aniline provides an efficient and highly regioselective route to tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. Careful control of reaction parameters, particularly temperature and moisture, is paramount for achieving high yields and purity. The resulting product is a valuable intermediate for further chemical elaboration, especially in the field of medicinal chemistry. This guide provides the necessary technical details and scientific rationale to empower researchers to perform this synthesis safely and effectively.

References

-

Organic Syntheses Procedure. (n.d.). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. Retrieved from [Link]

-

Cole-Parmer. (n.d.). tert.-Butyl chloroacetate, 97% Material Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (4-(chloromethyl)phenyl)carbamate. PubChem. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (4-aminophenyl)carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]

-

Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a potent electrophilic α-chloroacetyl group and a latent nucleophilic aniline protected by a tert-butoxycarbonyl (Boc) group. This unique combination allows for sequential, orthogonal chemical modifications, positioning it as a versatile scaffold for constructing complex molecular architectures, including targeted covalent inhibitors, linkers for antibody-drug conjugates (ADCs), and degraders like PROTACs. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and an exploration of its strategic applications in modern drug discovery.

Introduction

In the landscape of pharmaceutical research, the demand for versatile and strategically functionalized chemical intermediates is perpetual. tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate (CAS 1414959-14-0) emerges as a valuable tool for chemists engaged in the synthesis of novel therapeutic agents.[1] Its utility is rooted in the dual nature of its functional groups. The chloroacetyl moiety serves as a reliable electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[2] Simultaneously, the Boc-carbamate provides robust protection for the aniline nitrogen, which can be selectively cleaved under acidic conditions to reveal a primary amine, ready for subsequent elaboration.[3] This guide serves as a technical resource for scientists, offering field-proven insights into the effective utilization of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound dictate its handling, reaction conditions, and purification strategies. The key characteristics of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | N/A |

| CAS Number | 1414959-14-0 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₃ | [1] |

| Molecular Weight | 269.72 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF, DMSO); Insoluble in water (Predicted) | N/A |

| Storage | Sealed in a dry place at room temperature | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃): Signals expected at ~1.5 ppm (singlet, 9H, Boc group), ~4.6 ppm (singlet, 2H, -CH₂Cl), and between 7.4-7.9 ppm (two doublets, 4H, aromatic protons). A broad singlet for the N-H proton is also expected.

-

¹³C NMR (CDCl₃): Resonances anticipated around 28 ppm (Boc methyls), 46 ppm (-CH₂Cl), 81 ppm (Boc quaternary carbon), 118-138 ppm (aromatic carbons), ~152 ppm (carbamate carbonyl), and ~195 ppm (ketone carbonyl).

-

IR (KBr, cm⁻¹): Characteristic peaks are expected around 3300 (N-H stretch), 1730 (carbamate C=O stretch), 1680 (ketone C=O stretch), and 1530 (N-H bend).

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 270.08 and [M+Na]⁺ at m/z 292.06, showing the characteristic isotopic pattern for a chlorine-containing compound.

Synthesis and Purification

The most direct and industrially scalable synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate involves the Friedel-Crafts acylation of commercially available tert-butyl phenylcarbamate (N-Boc-aniline). The carbamate group is an ortho-, para-directing group, and due to the steric hindrance of the Boc moiety, acylation occurs predominantly at the para-position.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add tert-butyl phenylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes at 0 °C.

-

Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by cold 1M HCl (aq).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a pure solid.

Causality Insights: The use of a molar excess of AlCl₃ is crucial as it complexes with both the chloroacetyl chloride and the carbonyl oxygen of the carbamate, activating the electrophile and facilitating the acylation. The reaction is performed at low temperatures to minimize the formation of side products. The acidic workup hydrolyzes the aluminum complexes and removes unreacted AlCl₃.

Chemical Reactivity and Synthetic Utility

The synthetic power of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate lies in the orthogonal reactivity of its two primary functional groups. This allows for a two-stage elaboration of the molecule.

-

Alkylation at the Chloroacetyl Group: The α-chloro ketone is a potent electrophile, highly susceptible to Sₙ2 attack by a wide range of soft and hard nucleophiles. This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile in the presence of a mild base (e.g., K₂CO₃ or DIPEA) to neutralize the HCl byproduct. This step is foundational for attaching the scaffold to other molecules of interest, such as peptides, heterocycles, or targeting ligands.

-

Deprotection of the Boc Group: The Boc group is stable under the basic or neutral conditions used for the alkylation step. It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM at room temperature. This unmasks the aniline nitrogen, which can then participate in subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.

This sequential reactivity makes the compound an ideal bifunctional linker.

Applications in Drug Development

The unique structural features of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate enable its use in several advanced drug discovery platforms.

-

Targeted Covalent Inhibitors (TCIs): The chloroacetyl group can act as a warhead to irreversibly bind to nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. The rest of the molecule serves as a scaffold to which other pharmacophoric elements can be attached to enhance binding affinity and selectivity.

-

Linker Synthesis for ADCs and PROTACs: As a bifunctional linker, this compound can be used to connect two different molecules. For example, in a PROTAC, the chloroacetyl end could be reacted with a ligand for a target protein, and after Boc deprotection, the aniline could be acylated with a ligand for an E3 ubiquitin ligase.

-

Scaffold for Library Synthesis: The sequential reactivity allows for the creation of diverse chemical libraries. A common nucleophile can be installed at the chloroacetyl position, followed by reacting the deprotected aniline with a library of carboxylic acids or other electrophiles to rapidly generate a large number of distinct final compounds for screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is not widely available, its reactivity profile suggests necessary precautions based on analogous α-halo ketones and carbamates.

-

Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[4][5] As an alkylating agent, it should be treated as potentially mutagenic.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[4] Wear nitrile gloves, a lab coat, and chemical safety goggles.[6]

-

Handling: Avoid creating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4]

Conclusion

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its predictable and orthogonal reactivity, combined with the commercial availability of its precursors, makes it an invaluable building block for the synthesis of sophisticated and highly functionalized molecules. From crafting covalent inhibitors to assembling novel PROTACs, its applications are central to the advancement of next-generation therapeutics. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the drug discovery workflow.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. Retrieved from [Link]

-

PubChem. tert-Butyl (4-(chloromethyl)phenyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Retrieved from [Link]

-

National Institutes of Health. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

-

Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

-

National Institutes of Health. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

CAS Common Chemistry. Pramoxine. Retrieved from [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

Sources

- 1. tert-butyl (4-(2-chloroacetyl)phenyl)carbamate - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. keyorganics.net [keyorganics.net]

- 6. fishersci.com [fishersci.com]

Spectroscopic and Structural Elucidation of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: A Technical Guide

Introduction

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected aniline moiety and a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and molecular probes. The precise characterization of this compound is paramount for ensuring the purity, stability, and reactivity of subsequent synthetic endeavors. This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this document outlines the standard protocols for acquiring this critical data, providing researchers and drug development professionals with a comprehensive resource for the unambiguous identification and characterization of this key synthetic building block.

Molecular Structure and Key Features

The structural integrity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is central to its utility. The molecule consists of a para-substituted benzene ring. One substituent is a carbamate group with a tert-butyl protecting group (Boc), which modulates the reactivity of the aromatic amine. The other substituent is a 2-chloroacetyl group, a potent electrophile that can readily react with nucleophiles to form covalent bonds.

Caption: Molecular structure of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to -C(O)CH₂Cl) |

| ~7.45 | d | 2H | Ar-H (ortho to -NHBoc) |

| ~6.80 | s (broad) | 1H | N-H |

| ~4.65 | s | 2H | -C(O)CH₂Cl |

| ~1.50 | s | 9H | -C(CH₃)₃ |

Interpretation and Causality:

-

Aromatic Protons (δ ~7.85 and ~7.45): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chloroacetyl group are expected to be deshielded and resonate at a lower field (~7.85 ppm) compared to the protons ortho to the electron-donating Boc-protected amino group (~7.45 ppm).

-

Amide Proton (δ ~6.80): The carbamate N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Chloroacetyl Protons (δ ~4.65): The two protons of the methylene group adjacent to the carbonyl and the chlorine atom are chemically equivalent and appear as a sharp singlet. The electronegativity of both the carbonyl and chlorine atoms causes a significant downfield shift.

-

tert-Butyl Protons (δ ~1.50): The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet at a characteristic upfield position, a result of the shielding effect of the electron-donating alkyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Data Acquisition:

-

Tune and match the probe for ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | -C(O)CH₂Cl |

| ~152 | -NHC(O)O- |

| ~142 | Ar-C (ipso, attached to -C(O)CH₂Cl) |

| ~135 | Ar-C (ipso, attached to -NHBoc) |

| ~130 | Ar-CH (ortho to -C(O)CH₂Cl) |

| ~118 | Ar-CH (ortho to -NHBoc) |

| ~81 | -O-C(CH₃)₃ |

| ~45 | -C(O)CH₂Cl |

| ~28 | -C(CH₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbons (δ ~195 and ~152): The ketone carbonyl carbon of the chloroacetyl group is expected to be significantly downfield (~195 ppm), while the carbamate carbonyl carbon will be more shielded (~152 ppm).

-

Aromatic Carbons (δ ~118-142): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the electron-withdrawing chloroacetyl group will be downfield (~142 ppm), while the carbon attached to the carbamate group will be slightly more upfield (~135 ppm). The unsubstituted aromatic carbons will also show distinct signals based on their position relative to the substituents.

-

Aliphatic Carbons (δ ~28, ~45, ~81): The quaternary carbon of the tert-butyl group appears around 81 ppm. The methylene carbon of the chloroacetyl group is found further downfield (~45 ppm) due to the influence of the adjacent chlorine and carbonyl groups. The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region (~28 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer with a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening factor, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (carbamate) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong, sharp | C=O stretch (carbamate) |

| ~1685 | Strong, sharp | C=O stretch (ketone) |

| ~1600, ~1520 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (carbamate) |

| ~830 | Strong | para-disubstituted C-H bend |

| ~750 | Medium | C-Cl stretch |

Interpretation and Causality:

-

N-H Stretch (~3350 cm⁻¹): The sharp absorption in this region is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.

-

C=O Stretches (~1730 and ~1685 cm⁻¹): Two distinct and strong carbonyl absorptions are expected. The carbamate carbonyl will appear at a higher wavenumber (~1730 cm⁻¹) due to the electron-donating nature of the adjacent oxygen and nitrogen atoms. The ketone carbonyl of the chloroacetyl group will absorb at a lower wavenumber (~1685 cm⁻¹).

-

Aromatic C=C Stretches (~1600, ~1520 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-Cl Stretch (~750 cm⁻¹): The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a single-reflection ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 285/287 | Moderate | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 229/231 | High | [M - C₄H₈]⁺ |

| 184 | High | [M - C₄H₈ - CO₂]⁺ |

| 154 | Moderate | [M - Boc]⁺ |

| 106 | Moderate | [C₇H₆N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation and Fragmentation Pathway:

The molecular ion peak should be observable at m/z 285 and 287 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom. A prominent fragmentation pathway involves the loss of isobutylene (C₄H₈) from the tert-butyl group to give a fragment at m/z 229/231. The base peak is often the tert-butyl cation at m/z 57.

Caption: Predicted key fragmentation pathways in the EI mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.

-

Data Acquisition and Processing: The data system will record the mass spectrum, which can then be analyzed for the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, as detailed in this guide, provides a robust framework for its unambiguous identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer researchers and professionals in drug development the necessary tools to ensure the quality and integrity of this vital synthetic intermediate. Adherence to these analytical methodologies is crucial for the successful and reproducible synthesis of novel therapeutic agents and chemical probes.

References

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

-

NIST. tert-Butyl carbamate. [Link]

-

Supporting Information for an unspecified article providing spectroscopic data for various tert-butyl carbamate derivatives. (Note: While a specific article is not cited in the provided search results, the data within result[1] is invaluable for comparative purposes).

Sources

An In-depth Technical Guide on the Core Mechanism of Action: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

This guide provides a comprehensive exploration of the putative mechanism of action for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, a molecule featuring a reactive electrophilic center and a carbamate moiety. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of related chemical functionalities to propose a detailed mechanistic hypothesis and outlines a rigorous experimental framework for its validation.

Introduction: Unpacking the Molecular Architecture

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a bifunctional organic molecule. Its structure is characterized by two key moieties: a tert-butyl carbamate group attached to a phenyl ring, and a chloroacetyl group at the para position. The interplay of these functional groups is central to its predicted biological activity.

-

The Chloroacetyl "Warhead": The chloroacetyl group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the chlorine a good leaving group in a nucleophilic substitution reaction. This feature is the cornerstone of its proposed mechanism as a covalent modifier of biological macromolecules.

-

The Phenylcarbamate Scaffold: The tert-butyl phenylcarbamate portion of the molecule provides a structural backbone that dictates its potential binding interactions with a biological target. The carbamate group itself can participate in hydrogen bonding, while the phenyl ring can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.[1] The bulky tert-butyl group may influence solubility, membrane permeability, and steric interactions at the target site.

A Dual-Pronged Assault: The Proposed Mechanism of Action

Based on its chemical structure, we propose a dual-action mechanism for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, culminating in the irreversible covalent inhibition of a target protein. This mechanism can be dissected into two key phases: initial binding and subsequent covalent modification.

Phase 1: Reversible Target Recognition and Binding

It is hypothesized that the initial interaction between the compound and its biological target is a reversible binding event. The phenylcarbamate scaffold likely directs the molecule to a specific binding pocket on a protein. The nature of this initial binding is predicted to be driven by non-covalent forces:

-

Hydrogen Bonding: The carbamate NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

-

Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage with hydrophobic residues within the binding site.

The stability of this initial, non-covalent complex is a critical determinant of the compound's specificity and potency.

Phase 2: Irreversible Covalent Modification

Following initial binding, the chloroacetyl group is positioned in close proximity to a nucleophilic amino acid residue within the active or an allosteric site of the target protein. This proximity-induced reactivity leads to a covalent bond formation, effectively and irreversibly inactivating the protein.[2]

The most likely nucleophilic targets are the side chains of cysteine (thiol group), lysine (amine group), histidine (imidazole group), or serine/threonine (hydroxyl group), with cysteine being a particularly strong candidate due to the high nucleophilicity of its thiol group.[3] The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent adduct.[2]

This covalent modification leads to a permanent loss of protein function, which can have profound downstream effects on cellular signaling pathways, depending on the identity and role of the target protein.

Caption: Proposed dual-action mechanism of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate.

The Role of the tert-Butyl Carbamate (Boc) Group

The tert-butyl carbamate (Boc) group in this molecule can have several implications for its activity.[4] While it is a common protecting group in organic synthesis, its presence in a final bioactive compound warrants careful consideration.[5][6]

-

Modulation of Physicochemical Properties: The Boc group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] However, its bulkiness might also present steric hindrance, influencing its binding affinity.

-

Metabolic Stability: Carbamates are generally more stable to hydrolysis than esters, which could contribute to a longer biological half-life.[7]

-

Prodrug Potential: It is conceivable that the Boc group could be metabolically cleaved in vivo by esterases or under acidic conditions within certain cellular compartments, to reveal a primary amine.[4] This would unmask a new functional group that could potentially engage in different interactions with the target or even a different target altogether.

Experimental Validation Workflow

A rigorous experimental approach is required to validate the proposed mechanism of action. The following workflow outlines a comprehensive strategy for target identification, validation, and characterization of the covalent interaction.

Caption: Experimental workflow for validating the proposed mechanism of action.

Step-by-Step Methodologies

4.1.1. Target Identification: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate to serve as a probe.

-

Cell Lysate Incubation: Incubate the probe with a relevant cell lysate or in live cells.

-

Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click reaction with a reporter tag (e.g., biotin-azide or a fluorescent dye-alkyne).

-

Enrichment and Identification: For biotin-tagged proteins, perform streptavidin pull-down followed by on-bead digestion and identification of enriched proteins by LC-MS/MS. For fluorescently tagged proteins, visualize targets by SDS-PAGE and excise bands for identification.

4.1.2. Target Validation

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the identified target protein. Assess whether the cellular phenotype induced by the compound is recapitulated.

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and a vehicle control. Heat the cells to various temperatures, lyse them, and quantify the amount of soluble target protein by Western blot. Covalent binding is expected to stabilize the protein, leading to a higher melting temperature.

4.1.3. Biochemical and Biophysical Characterization

-

Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the IC50 and the mode of inhibition (e.g., time-dependent inhibition characteristic of covalent inhibitors).

-

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): Use these techniques to measure the binding affinity (KD) of the initial non-covalent interaction. For these experiments, a non-reactive analog of the compound (e.g., with the chloroacetyl group replaced by an acetyl group) should be used.

4.1.4. Covalent Adduct Characterization

-

In Vitro Labeling: Incubate the purified target protein with the compound.

-

Proteolytic Digestion: Digest the protein-compound adduct with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry to identify the peptide carrying the covalent modification. The mass shift corresponding to the addition of the compound (minus chlorine) will pinpoint the modified peptide.

-

Tandem MS (MS/MS): Perform MS/MS sequencing of the modified peptide to identify the exact amino acid residue that has been alkylated.

Quantitative Data Summary

The following table outlines the key quantitative data that should be generated through the proposed experimental workflow to fully characterize the mechanism of action.

| Parameter | Experimental Technique | Purpose |

| IC50 | Enzyme Inhibition Assay | To determine the concentration of the compound required to inhibit the target protein's activity by 50%. |

| kinact/KI | Enzyme Kinetics | To quantify the efficiency of irreversible inhibition. |

| KD | ITC, SPR | To measure the dissociation constant of the initial, non-covalent binding event. |

| ΔTm | CETSA | To measure the change in the melting temperature of the target protein upon compound binding, confirming target engagement in a cellular context. |

| Mass Adduct | Mass Spectrometry | To confirm the covalent modification and identify the precise site of adduction on the target protein. |

Conclusion

The proposed mechanism of action for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is that of a targeted covalent inhibitor. This is predicated on the well-documented reactivity of the chloroacetyl group as an electrophilic warhead capable of forming a covalent bond with nucleophilic residues in a protein's binding site. The phenylcarbamate scaffold is hypothesized to provide the initial binding affinity and specificity for the target. The outlined experimental workflow provides a robust framework for the definitive elucidation of its molecular mechanism, a critical step in the evaluation of its potential as a chemical probe or therapeutic agent.

References

- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.

- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.

- Böger, P., Matthes, B., & Schmalfuß, J. (2000). The site of action of chloroacetamide herbicides. Pest Management Science, 56(6), 497-508.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.

- Linder, W., & Robey, F. A. (1987). Automated synthesis of N-chloroacetyl-derivatized peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. International Journal of Peptide and Protein Research, 30(6), 794-800.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- BenchChem. (2025).

- Konjevoda, P., Stanković, T., & Vinković, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 275-288.

- Proess G. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Hopax, Fine Chemicals Division.

- TCI America. (2025). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.

- BroadPharm. (2025). tert-butyl (8-aminooctyl)

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Olszewska, P., et al. (2016). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.

- Organic Chemistry Portal. (2025). Boc-Protected Amino Groups.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Charkaoui, A., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2018, 1-7.

- Singh, U., & Kumar, S. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Asian Journal of Organic Chemistry, 10(9), 2166-2185.

- Haney, C. E., & Lipinski, C. A. (2009). CAMEO Chemicals.

- Ueda, H., et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 10-23.

- ChemicalBook. (2023).

- Rakesh, K. P., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128122.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

Core Topic: Solubility of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient and robust pharmaceutical development. It directly influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[1] This technical guide offers a detailed examination of the solubility characteristics of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the underlying chemical principles that govern this molecule's behavior in various organic solvents. We will explore its structural attributes, provide a field-proven experimental protocol for solubility determination, present a rationalized guide to solvent selection, and discuss the critical impact of other physicochemical properties.

Molecular Structure: The Key to Solubility Behavior

To predict and manipulate the solubility of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, we must first dissect its molecular architecture. The molecule's structure (Molecular Formula: C₁₃H₁₆ClNO₃) presents a fascinating duality of polar and nonpolar regions, which dictates its interactions with different solvent environments.

-

Nonpolar Moieties : The presence of a phenyl ring and a bulky tert-butyl group imparts significant lipophilic character. These regions favor interactions with nonpolar solvents through van der Waals forces and are the primary drivers for solubility in solvents like toluene or ethers.

-

Polar Moieties : The molecule contains several polar functional groups capable of dipole-dipole interactions and hydrogen bonding:

-

Carbamate Linkage (-NH-C=O) : The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

-

α-Chloroacetyl Group (-C(=O)-CH₂Cl) : The carbonyl group and the electronegative chlorine atom create significant polarity, enabling strong dipole-dipole interactions.

-

This combination of features results in a molecule of moderate overall polarity. Its solubility is therefore a delicate balance between the solvent's ability to accommodate the nonpolar hydrocarbon framework and its capacity to engage in specific interactions with the polar functional groups. Understanding this balance is fundamental to rational solvent selection.

Experimental Determination of Equilibrium Solubility

While theoretical analysis is invaluable, empirical data is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility, providing the true thermodynamic solubility of a compound in a given solvent at a specific temperature.[2]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the maximum dissolved concentration of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate in a selection of organic solvents at equilibrium.

Pillar of Trustworthiness: This protocol's integrity relies on ensuring that a true equilibrium between the dissolved and undissolved solid is achieved and that only the dissolved portion is measured. The use of a validated analytical method like HPLC is non-negotiable for accurate quantification.[3]

Methodology:

-

Preparation : Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of a high-purity organic solvent. The key is to ensure a visible amount of undissolved solid remains, guaranteeing saturation.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker with precise temperature control (e.g., 25.0 ± 0.5 °C). Agitate the suspensions for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Scientist's Insight: A preliminary kinetic study is often wise. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no-longer increases with time.

-

-

Phase Separation : Cease agitation and allow the vials to stand undisturbed at the same controlled temperature for at least 2 hours, permitting the excess solid to sediment.

-

Sampling & Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial.

-

Causality Note: This filtration step is the most critical juncture.[3] Failure to remove microscopic solid particles will lead to a significant overestimation of solubility. The filter material must also be validated to ensure it does not adsorb the compound, which would lead to underestimation.

-

-

Analysis : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a calibration curve generated from standards of known concentration.

-

Reporting : Express the solubility in conventional units such as mg/mL or g/L.

Experimental Workflow Diagram

Sources

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a key bifunctional intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents for its capacity to serve as a linker or building block. Its structure incorporates a Boc-protected amine and a reactive α-chloroacetyl group, rendering its stability paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed examination of the optimal storage and handling conditions for this compound. We will explore the principal factors influencing its stability—temperature, moisture, light, and pH—and delineate potential degradation pathways. Furthermore, this document furnishes detailed protocols for stability assessment and safe handling, designed to provide researchers and drug development professionals with the critical knowledge required to maintain the compound's purity and reactivity.

Compound Profile

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate (CAS No. 1414959-14-0) is a solid organic compound whose utility is defined by its two primary functional groups.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, which is readily removable under acidic conditions.[2] Concurrently, the 2-chloroacetyl group provides a reactive electrophilic site, ideal for alkylation reactions with various nucleophiles. This dual functionality makes it an important precursor in the synthesis of complex molecules, including targeted protein degraders and covalent inhibitors. Understanding its stability is not merely a matter of inventory management; it is a prerequisite for reproducible and successful research outcomes.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These characteristics are fundamental to its handling and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 1414959-14-0 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₃ | [1] |

| Molecular Weight | 269.72 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Typical Purity | ≥97% | [1][4] |

Core Stability and Storage Recommendations

The integrity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is contingent on adherence to proper storage protocols. While stable under recommended conditions, its functional groups are susceptible to degradation if stored improperly.[5]

| Condition | Recommendation | Rationale |

| Short-Term Storage | Sealed in a dry container at room temperature. | Minimizes immediate risk of hydrolysis and thermal degradation for frequently accessed material.[1] |

| Long-Term Storage | 4°C, sealed in a dry, dark container, preferably under an inert atmosphere (e.g., Nitrogen or Argon). | Reduces rates of potential hydrolytic and oxidative degradation. Protection from light prevents photochemical reactions. An inert atmosphere displaces oxygen and moisture.[5][6] |

| In Solution | -20°C for up to 1 month; -80°C for up to 6 months. Must be protected from light and stored under nitrogen. | Low temperatures significantly slow degradation in solution. The choice between -20°C and -80°C depends on the required storage duration.[5][6] |

Critical Factors Influencing Stability

The following factors are the primary drivers of potential degradation for this compound. Understanding the causality behind these factors is key to preventing loss of material integrity.

Moisture and pH

The presence of moisture is the most significant threat to the stability of this compound due to the risk of hydrolysis. The chloroacetyl group is an electrophilic site susceptible to nucleophilic attack by water, which would convert the chloride to a hydroxyl group. Furthermore, the carbamate linkage can be hydrolyzed under strongly acidic or basic conditions.

-

Acidic Conditions (pH < 4): Strong acids can lead to the cleavage of the tert-butyl carbamate (Boc) protecting group, exposing the free amine.[2]

-

Basic Conditions (pH > 9): Strong bases can accelerate the hydrolysis of the carbamate ester linkage.

Therefore, it is imperative to store the solid compound in a tightly sealed container, preferably within a desiccator, and to use anhydrous solvents when preparing solutions.[1]

Temperature

As with most chemical reactions, rates of degradation increase with temperature. While the solid is relatively stable at room temperature for short periods, long-term storage at elevated temperatures can promote slow decomposition.[1] For maximal long-term stability, refrigeration (4°C) is recommended as it significantly lowers the kinetic energy of the system, slowing all potential degradation reactions.[5][6]

Light

Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light can potentially initiate radical reactions or other unwanted transformations. Storing the compound in amber glass vials or in a dark location is a critical preventative measure.[5][6]

Incompatible Materials

To prevent unintended reactions and ensure the compound's integrity, direct contact with the following material classes should be avoided:

-

Strong Oxidizing Agents: Can react with the aromatic ring or other functional groups.

-

Strong Reducing Agents: May reduce the acetyl group.

-

Strong Acids and Bases: Can catalyze the degradation pathways discussed above.[5]

Potential Degradation Pathways

The chemical structure of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate contains two primary sites vulnerable to degradation: the Boc-carbamate linkage and the α-chloroacetyl side chain. The diagram below illustrates the primary hydrolytic degradation pathways.

Caption: Potential hydrolytic degradation pathways.

Protocols for Stability Assessment

A self-validating system for stability assessment involves regular checks and analytical verification.

Experimental Workflow for Stability Monitoring

The following workflow provides a systematic approach to monitoring the stability of a stored batch over time.

Caption: Workflow for long-term stability assessment.

Protocol 1: Visual Inspection

This protocol should be performed each time the compound is accessed.

-

Preparation: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation.

-

Observation: Place a small amount of the solid on a clean, white surface.

-

Color Check: Observe the color. It should be white to off-white. Note any development of yellow or brown discoloration, which may indicate degradation.

-

Texture Check: The material should be a free-flowing crystalline solid. Note any clumping, melting, or signs of deliquescence, which indicate moisture absorption.

-

Documentation: Record all observations in a laboratory notebook, dated and signed.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides quantitative data on the compound's purity and detects the presence of degradation products.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL.

-

Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.

-

HPLC Conditions (Example Method):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample. Integrate the peaks and calculate the purity of the sample by area percentage. Compare the chromatogram to the initial (T₀) analysis, looking for new peaks that may correspond to degradation products.

Safe Handling and Emergency Procedures

Proper handling is essential to minimize exposure and maintain a safe laboratory environment.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant nitrile gloves, and a lab coat when handling the compound.[7][8]

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.[5][7] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Spill Management:

-

Alert personnel in the area and restrict access.

-

Wearing appropriate PPE, carefully sweep up the solid material.[7]

-

Avoid generating dust clouds; if necessary, gently cover the spill with a damp paper towel before sweeping.[8]

-

Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[7]

-

Decontaminate the spill area with a mild detergent solution and wipe clean.

-

Conclusion

The chemical integrity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is robust when appropriate precautions are taken. The primary keys to its long-term stability are stringent control of moisture, storage at refrigerated temperatures (4°C), and protection from light. By implementing the storage recommendations, handling procedures, and stability assessment protocols outlined in this guide, researchers and scientists can ensure the compound's purity and reactivity, thereby safeguarding the validity and success of their synthetic endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]

-

Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 684803. Retrieved from [Link]

-

Malhotra, H., Kaur, S., & Phale, P. S. (2021). Figure 3: Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. Retrieved from [Link]

-

Cheesman, M., et al. (2018). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. Retrieved from [Link]

Sources

- 1. tert-butyl (4-(2-chloroacetyl)phenyl)carbamate - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. file.chemscene.com [file.chemscene.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: A Keystone Fragment for Covalent Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern hit generation, prized for its efficient exploration of chemical space. Within this paradigm, the use of covalent fragments is rapidly gaining prominence as a powerful strategy to drug challenging targets, including those previously deemed "undruggable." These fragments employ a reactive electrophilic "warhead" to form a stable covalent bond with a target protein, offering advantages in potency, selectivity, and duration of action. This guide provides an in-depth technical overview of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, a key electrophilic fragment. We dissect its chemical properties, strategic value, and application in a robust, self-validating discovery workflow. This document serves as a practical manual for researchers, detailing everything from initial reactivity profiling and primary screening to biophysical validation, structural characterization, and strategies for hit evolution.

Introduction: The Strategic Imperative for Covalent Fragments

Fragment-Based Drug Discovery (FBDD) begins with the identification of low molecular weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[1][2] These initial "hits," despite their modest affinity (in the µM to mM range), serve as highly valuable starting points for optimization into potent, drug-like molecules.[3][4] While traditional FBDD focuses on reversible, non-covalent interactions, this approach can be challenging when affinities are too low for reliable detection or when targeting shallow binding pockets.

Targeted Covalent Inhibition (TCI) offers a compelling solution. By incorporating a mildly reactive electrophile—a "warhead"—into the fragment, a covalent bond is formed with a nucleophilic amino acid residue (most commonly cysteine) on the target protein.[3][5] This strategy offers several distinct advantages:

-

Overcoming Weak Affinity: The irreversible nature of the covalent bond can translate a weak initial non-covalent interaction into potent and durable target inhibition, making the screening process more tractable.[3][6]

-

Enhanced Selectivity: By targeting a non-conserved nucleophilic residue, exquisite selectivity can be achieved, even among highly homologous proteins.

-

Drugging Novel Sites: Covalent FBDD has proven effective in identifying and engaging previously unknown or "cryptic" binding pockets, expanding the scope of druggable targets.[3]

The chloroacetamide moiety has emerged as a workhorse electrophile in this context, demonstrating a "Goldilocks" level of reactivity suitable for targeting cysteines without excessive promiscuity.[7][8]

Profile: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is an exemplary fragment that embodies the key principles of covalent FBDD. Its structure is a deliberate combination of three functional components, each contributing to its utility.

-

The Chloroacetyl Warhead: A mildly reactive electrophile that selectively forms a thioether bond with cysteine residues. Its reactivity is tuned to minimize non-specific reactions while ensuring efficient labeling of the intended target upon binding.

-

The Phenyl Scaffold: A rigid, well-defined core that provides a platform for structure-based design. It serves as an anchor in the binding pocket and offers clear vectors for synthetic elaboration during fragment evolution.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that renders the aniline nitrogen non-nucleophilic. It enhances the fragment's drug-like properties and provides a future modification point where the Boc group can be removed to explore different functional groups.

Physicochemical Properties

The properties of this fragment align well with the widely accepted "Rule of Three" for FBDD, ensuring a higher probability of quality interactions and a more efficient path to lead optimization.[9]

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 270.73 g/mol | < 300 g/mol |

| cLogP | ~2.8-3.2 | ≤ 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 4 | ≤ 3 |

Note: cLogP and other calculated properties may vary slightly based on the algorithm used. The values presented are representative.

Synthesis Overview

The synthesis of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate is typically achieved via a straightforward two-step process starting from commercially available 4-aminophenylacetic acid or related precursors, often involving Boc protection of the aniline followed by a chloroacetylation reaction. A common laboratory-scale approach involves the Friedel-Crafts acylation of Boc-aniline with chloroacetyl chloride, a reaction that must be managed carefully due to the evolution of HCl gas.[10]

A Validated Workflow for Covalent Fragment Screening

A successful covalent FBDD campaign is not merely a screen but a systematic, multi-stage process designed to eliminate false positives and generate high-confidence, structurally-enabled hits. The trustworthiness of the workflow is paramount, with each step serving to validate the findings of the previous one.

Caption: A robust workflow for covalent FBDD.

Step 1: Library Curation and Reactivity Profiling

Expertise: The primary risk in covalent screening is the identification of hits driven by promiscuous reactivity rather than specific, non-covalent recognition.[6] Therefore, the first and most critical step is to characterize the intrinsic reactivity of every fragment in the library. This ensures that hits selected from the primary screen are not simply the most aggressive electrophiles.

Protocol: High-Throughput Thiol Reactivity Assay

This protocol measures the rate at which fragments react with a model thiol, allowing for the classification and removal of hyper-reactive compounds.[11]

-

Reagent Preparation:

-

Prepare a stock solution of 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce DTNB to the chromophoric TNB²⁻.

-

Prepare stock solutions of each fragment (e.g., at 10 mM in DMSO).

-

-

Assay Execution (384-well plate format):

-

In each well, add buffer, TCEP, and DTNB. Allow the reduction to complete, indicated by the formation of a stable yellow color (TNB²⁻).

-

Initiate the reaction by adding a small volume of the fragment stock solution to achieve a final desired concentration (e.g., 100 µM).

-

Immediately begin monitoring the decrease in absorbance at 412 nm over time (e.g., every 60 seconds for 1-2 hours) using a plate reader.

-

-

Data Analysis:

-

The rate of TNB²⁻ alkylation is determined by fitting the absorbance decay curve to a second-order rate equation.[11]

-

Fragments are binned into reactivity categories (e.g., low, medium, high). Highly reactive fragments that show rapid, indiscriminate reactivity are flagged and often excluded from primary screens.

-

Step 2: Primary Screening and Hit Validation

Expertise: For covalent fragments, intact protein mass spectrometry (MS) is an ideal primary screening technique. It provides a direct and unambiguous readout of covalent bond formation, measuring the mass increase of the target protein corresponding to the fragment's molecular weight.

Protocol: Intact Protein Mass Spectrometry Screen

-

Incubation:

-

Incubate the target protein (e.g., at 1-5 µM in a suitable buffer like ammonium acetate) with individual fragments from the QC'd library (e.g., at 50-100 µM) for a defined period (e.g., 4 hours) at a controlled temperature. Include a DMSO-only control.

-

-

Sample Desalting:

-

Rapidly desalt the samples using an automated liquid chromatography system with a desalting column to remove non-volatile salts prior to MS analysis.[12]

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).

-

Deconvolute the resulting mass spectrum to obtain the intact protein mass.

-

-

Hit Identification:

-

A "hit" is identified by the appearance of a new peak with a mass corresponding to [Mass of Protein] + [Mass of Fragment]. The percentage of protein modification can be quantified by comparing the peak intensities of the unmodified and modified protein.

-

Trustworthiness: A hit from a single technique is insufficient. Orthogonal validation using a biophysical method that relies on a different physical principle is essential to confirm binding and eliminate artifacts.[1][3]

| Orthogonal Validation Technique | Principle | Key Output |